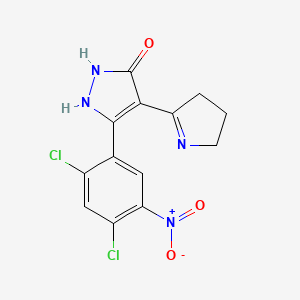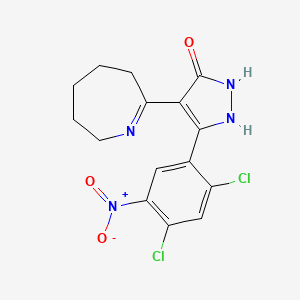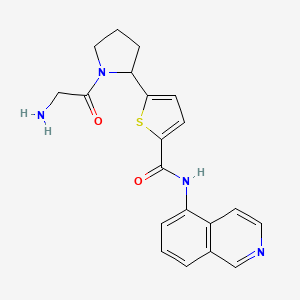![molecular formula C24H30ClNO3 B3848865 [1-[4-(4-chlorophenyl)butanoyl]-3-(3-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B3848865.png)
[1-[4-(4-chlorophenyl)butanoyl]-3-(3-methoxybenzyl)-3-piperidinyl]methanol
説明
[1-[4-(4-chlorophenyl)butanoyl]-3-(3-methoxybenzyl)-3-piperidinyl]methanol, also known as CP 47,497, is a synthetic cannabinoid that was first synthesized in the 1980s. It is a potent agonist of the cannabinoid receptors, which are found throughout the body and play a crucial role in various physiological processes.
作用機序
[1-[4-(4-chlorophenyl)butanoyl]-3-(3-methoxybenzyl)-3-piperidinyl]methanol 47,497 binds to the cannabinoid receptors in the body, which are part of the endocannabinoid system. This system plays a crucial role in regulating various physiological processes, including pain, appetite, mood, and memory. When [1-[4-(4-chlorophenyl)butanoyl]-3-(3-methoxybenzyl)-3-piperidinyl]methanol 47,497 binds to the receptors, it activates them, leading to a cascade of biochemical and physiological effects.
Biochemical and Physiological Effects:
[1-[4-(4-chlorophenyl)butanoyl]-3-(3-methoxybenzyl)-3-piperidinyl]methanol 47,497 has been shown to have a wide range of biochemical and physiological effects, including the modulation of pain, inflammation, appetite, and memory. It has also been shown to affect the release of neurotransmitters, such as dopamine and serotonin, which play a crucial role in mood regulation.
実験室実験の利点と制限
One of the main advantages of using [1-[4-(4-chlorophenyl)butanoyl]-3-(3-methoxybenzyl)-3-piperidinyl]methanol 47,497 in lab experiments is its potency and selectivity for the cannabinoid receptors. This makes it an excellent tool for studying the endocannabinoid system and its role in various physiological processes. However, one of the limitations is that it is a synthetic compound and may not fully mimic the effects of natural cannabinoids found in the body.
将来の方向性
There are several future directions for research on [1-[4-(4-chlorophenyl)butanoyl]-3-(3-methoxybenzyl)-3-piperidinyl]methanol 47,497 and the endocannabinoid system. One area of interest is the development of new drugs that target the cannabinoid receptors for the treatment of various diseases, such as chronic pain and inflammation. Another area of interest is the study of the effects of cannabinoids on the immune system and their potential use in the treatment of autoimmune diseases. Additionally, there is a need for further research on the long-term effects of cannabinoids on the body and their potential for addiction and abuse.
Conclusion:
In conclusion, [1-[4-(4-chlorophenyl)butanoyl]-3-(3-methoxybenzyl)-3-piperidinyl]methanol 47,497 is a synthetic cannabinoid that has been widely used in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been shown to have a wide range of biochemical and physiological effects, including the modulation of pain, inflammation, appetite, and memory. While there are advantages and limitations to its use in lab experiments, there are several future directions for research on [1-[4-(4-chlorophenyl)butanoyl]-3-(3-methoxybenzyl)-3-piperidinyl]methanol 47,497 and the endocannabinoid system that hold great promise for the development of new drugs and treatments.
科学的研究の応用
[1-[4-(4-chlorophenyl)butanoyl]-3-(3-methoxybenzyl)-3-piperidinyl]methanol 47,497 has been widely used in scientific research to study the cannabinoid receptors and their role in various physiological processes. It has been used to investigate the effects of cannabinoids on pain, inflammation, appetite, and memory, among other things.
特性
IUPAC Name |
4-(4-chlorophenyl)-1-[3-(hydroxymethyl)-3-[(3-methoxyphenyl)methyl]piperidin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30ClNO3/c1-29-22-7-2-6-20(15-22)16-24(18-27)13-4-14-26(17-24)23(28)8-3-5-19-9-11-21(25)12-10-19/h2,6-7,9-12,15,27H,3-5,8,13-14,16-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCNMRLKAZHPFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2(CCCN(C2)C(=O)CCCC3=CC=C(C=C3)Cl)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[4-(4-Chlorophenyl)butanoyl]-3-(3-methoxybenzyl)-3-piperidinyl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-chlorophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3848798.png)
![3-{5-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-furyl}benzoic acid](/img/structure/B3848805.png)
![N-{[5-(2-nitrophenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B3848808.png)
![N-(4-methoxyphenyl)-2-methylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B3848815.png)
![2-{5-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-furyl}benzoic acid](/img/structure/B3848824.png)
![3-(5-{2-[2-oxo-6-(trifluoromethyl)-2,3-dihydro-4-pyrimidinyl]vinyl}-2-furyl)benzoic acid](/img/structure/B3848825.png)
![6-{2-[5-(3-chloro-4-methoxyphenyl)-2-furyl]vinyl}-4-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B3848828.png)
![2-[2-(2,4-dichlorobenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B3848830.png)

![N~4~-[3-(1H-imidazol-1-yl)propyl]-6-isopropoxypyrimidine-2,4-diamine](/img/structure/B3848847.png)



![3-(1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-pyrrolidinyl)-4-methyl-1,2,5-oxadiazole](/img/structure/B3848863.png)